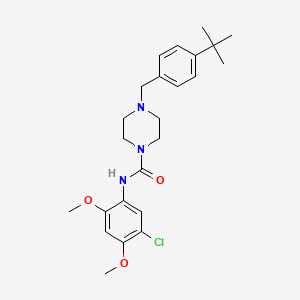
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BRL-15572 belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit promising pharmacological activities.
Mecanismo De Acción
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are implicated in the pathophysiology of several neuropsychiatric disorders. By blocking the 5-HT6 receptor, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide modulates the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function. It has also been found to increase the levels of dopamine and serotonin in the brain, which are involved in mood regulation. In addition, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has been found to enhance neurogenesis, which is the process of generating new neurons, in the hippocampus, suggesting its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT6 receptor, which allows for the study of the specific effects of blocking this receptor. It also exhibits good pharmacokinetic properties, including good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. It also has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter systems. Another direction is to investigate its potential use in the treatment of neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, there is a need to develop more potent and selective antagonists of the 5-HT6 receptor, which could lead to the development of more effective therapies for these disorders.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonism of the 5-HT6 receptor, which is a promising target for the treatment of several neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-2-25-18-6-4-17(5-7-18)22-21(28)24-11-9-23(10-12-24)14-16-3-8-19-20(13-16)27-15-26-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWMIQYLDBKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4284807.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4284812.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284816.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4284831.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284844.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4284853.png)
![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)


![4-[4-allyl-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4284866.png)

![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)